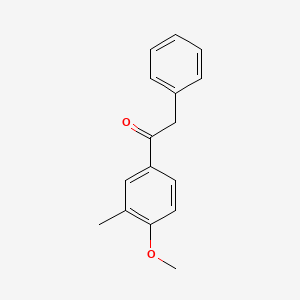
1-(4-Methoxy-3-methylphenyl)-2-phenylethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxy-3-methylphenyl)-2-phenylethan-1-one is an organic compound with the molecular formula C16H16O2 It is a ketone derivative that features a methoxy group and a methyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Methoxy-3-methylphenyl)-2-phenylethan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-methoxy-3-methylacetophenone with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and increasing efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxy-3-methylphenyl)-2-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used as reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
1-(4-Methoxy-3-methylphenyl)-2-phenylethan-1-one has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and other complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-3-methylphenyl)-2-phenylethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxy-3-methylphenyl)-1-propanone
- 1-(4-Methoxy-3-methylphenyl)-2-methyl-1-propanone
- 4-[4-Methoxy-3-methylphenyl]-4-oxobutenoic acid
Uniqueness
1-(4-Methoxy-3-methylphenyl)-2-phenylethan-1-one is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups on the phenyl ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
1979-62-0 |
|---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
1-(4-methoxy-3-methylphenyl)-2-phenylethanone |
InChI |
InChI=1S/C16H16O2/c1-12-10-14(8-9-16(12)18-2)15(17)11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 |
InChI Key |
ROPUNJLJJQFPPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CC2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


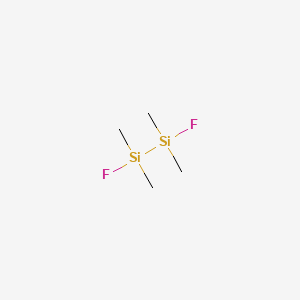
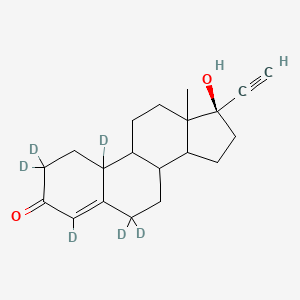
![Piperazine, 1-[2-[(2-methylphenyl)thio]phenyl]-](/img/structure/B14751306.png)
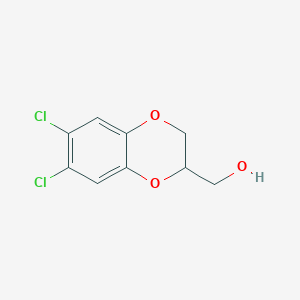
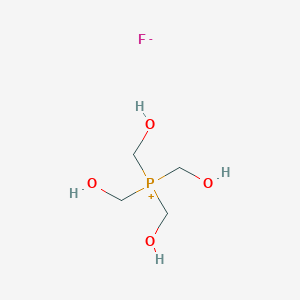
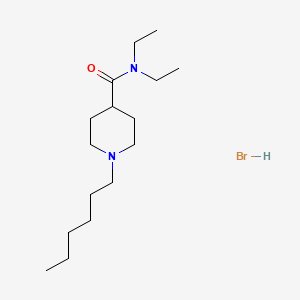
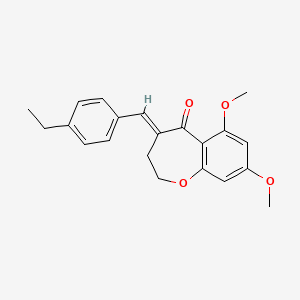
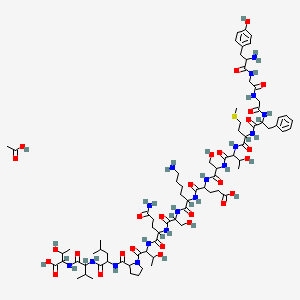
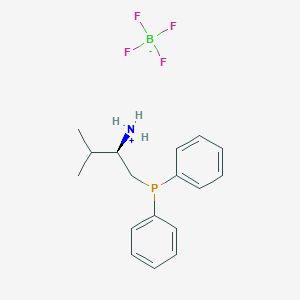
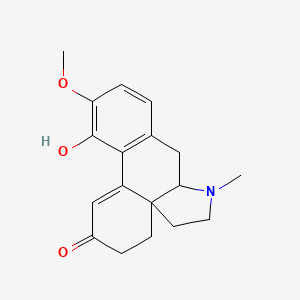

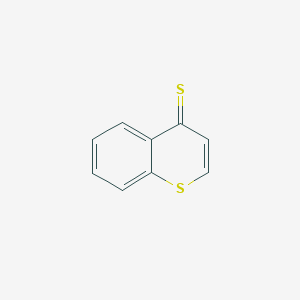
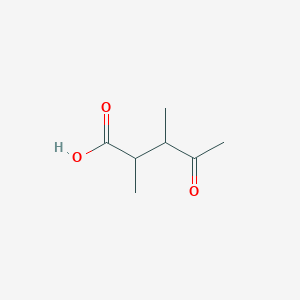
![Methyl 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B14751369.png)
